Viloxazine

概述

描述

维洛沙嗪是一种双环吗啉衍生物,最初于 1970 年代在欧洲被开发和上市作为抗抑郁药。它以其作为选择性去甲肾上腺素再摄取抑制剂的作用而闻名。 近年来,维洛沙嗪已被重新用于治疗儿童和成人的注意力缺陷多动障碍 (ADHD) .

准备方法

维洛沙嗪可以通过多种方法合成。一种常见的合成路线涉及 2-乙氧基苯酚与环氧氯丙烷反应生成 2-(2-乙氧基苯氧基)丙醇。然后将这种中间体与吗啉反应得到维洛沙嗪。 反应条件通常涉及加热和使用氢氧化钠等碱 .

工业生产方法侧重于优化产率和纯度,同时最大限度地减少杂质。 例如,维洛沙嗪盐酸盐的生产涉及从合适的溶剂中结晶维洛沙嗪,然后添加盐酸以形成盐酸盐 .

化学反应分析

维洛沙嗪会发生多种类型的化学反应,包括:

氧化: 维洛沙嗪可以使用高锰酸钾或过氧化氢等试剂氧化。

还原: 还原反应可以使用氢化铝锂等还原剂进行。

取代: 亲核取代反应可能发生,特别是在吗啉环上。

这些反应中常用的试剂和条件包括酸性或碱性环境、不同的温度和特定的催化剂。 从这些反应中形成的主要产物取决于使用的特定条件和试剂 .

科学研究应用

维洛沙嗪具有广泛的科学研究应用:

化学: 它用作去甲肾上腺素再摄取抑制剂研究中的模型化合物。

生物学: 维洛沙嗪的研究提供了对神经递质调节机制的见解。

医学: 维洛沙嗪用于治疗 ADHD,并且已被研究用于治疗其他疾病,如抑郁症和嗜睡症

工业: 该化合物用于制药行业开发新的治疗剂。

作用机制

维洛沙嗪主要通过抑制去甲肾上腺素的再摄取发挥作用,从而提高这种神经递质在突触间隙中的浓度。它还通过作为选择性 5-HT2B 受体拮抗剂和 5-HT2C 受体激动剂来调节血清素活性。 这些作用有助于其在 ADHD 和抑郁症中的治疗效果 .

相似化合物的比较

维洛沙嗪经常与其他去甲肾上腺素再摄取抑制剂如阿托莫西汀进行比较。虽然这两种化合物都用于治疗 ADHD,但维洛沙嗪由于其额外的血清素活性而具有独特的特征。 这种双重作用机制可能在疗效和副作用方面提供优势 .

类似的化合物包括:

阿托莫西汀: 另一种用于 ADHD 的去甲肾上腺素再摄取抑制剂。

哌甲酯: 一种也影响去甲肾上腺素和多巴胺水平的兴奋剂。

安非他酮: 一种抑制去甲肾上腺素和多巴胺再摄取的抗抑郁药。

生物活性

Viloxazine is a non-stimulant norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.

This compound functions primarily as a selective norepinephrine reuptake inhibitor, increasing extracellular norepinephrine levels in the central nervous system (CNS). It moderately inhibits the norepinephrine transporter (NET) and exhibits weak antagonistic effects on β-2 adrenergic and α-1b adrenergic receptors. Importantly, this compound shows negligible binding to serotonin transporters (SERT), which means it does not significantly inhibit serotonin reuptake .

Key Mechanisms:

- Norepinephrine Reuptake Inhibition: Increases norepinephrine levels in the synaptic cleft.

- Serotonergic Modulation: Acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist, influencing various neurotransmitter systems and hormones .

- Metabolism: Primarily metabolized by CYP2D6, UGT1A9, and UGT2B15 into 5-hydroxy-viloxazine glucuronide, with an elimination half-life of approximately 7 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a steady-state concentration reached within two days of administration. The maximum concentration () varies with dosage, ranging from 540 to 1600 ng/mL depending on the dose administered. Food intake can affect its absorption, with high-fat meals decreasing and area under the curve (AUC) by approximately 9% .

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.73 ± 0.28 L/kg |

| Protein Binding | 76-82% |

| Elimination Half-Life | ~7 hours |

Clinical Efficacy

Recent clinical trials have demonstrated this compound's efficacy in treating ADHD. A Phase 3 trial involving 310 adolescents showed significant improvements in ADHD symptoms compared to placebo, with changes measured using the ADHD Rating Scale-5 Total score and Clinical Global Impression scale .

Summary of Clinical Trials:

Case Studies and Observations

Several case studies have highlighted both the therapeutic potential and adverse effects associated with this compound. Notably, one study reported cases of overdose; however, all patients recovered without significant sequelae or ECG abnormalities . Another study indicated that while this compound was effective for ADHD, it also presented common side effects such as decreased appetite and fatigue .

属性

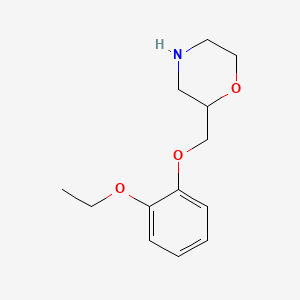

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPHCCPCQOJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35604-67-2 (hydrochloride) | |

| Record name | Viloxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057900 | |

| Record name | Viloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Attention Deficit Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder in children characterized by inattention and hyperactivity. In current literature, the pathophysiology of ADHD is understood to involve the imbalance of neurotransmitters, especially dopamine (DA) and norepinephrine (NE). The mechanism of action of viloxazine has not been fully elucidated; however, viloxazine is believed to work by modulating the monoaminergic neurotransmitter systems. Viloxazine is a selective and moderate norepinephrine reuptake inhibitor that binds to the norepinephrine transporter and inhibits the reuptake of norepinephrine. It thereby increases extracellular norepinephrine levels across several brain regions. Viloxazine potentiates serotonergic effects: it was shown to enhance neuronal sensitivity to serotonin and increase serotonin levels in the brain. _In vitro_, viloxazine is an antagonist at 5-HT2B receptors and an agonist 5-HT2C receptors. 5-HT2B receptors expressed on GABAergic interneurons are involved in tonic inhibitory control of serotonin neurons that innervate the medial prefrontal context; thus, antagonism of 5-HT2B receptors may result in disinhibition and enhanced serotonin release in the brain region. There is conflicting evidence in the literature that viloxazine increases dopamine levels in the brain via direct or indirect effects. For example, the norepinephrine transporter is also involved in the reuptake of dopamine in the prefrontal cortex and stimulation of 5-HT2C receptors facilitates DA release and enhances dopaminergic transmission in the brain. As dopamine dysregulation in the prefrontal cortex and amygdala is implicated in ADHD pathophysiology, the impact of viloxazine on dopamine levels may contribute to its mechanism of action. However, there is insufficient evidence to conclude this. Viloxazine has a negligible impact on dopamine in the nucleus accumbens and is not associated with an abuse risk. | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

46817-91-8 | |

| Record name | Viloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46817-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viloxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Viloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viloxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

178-180 | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。